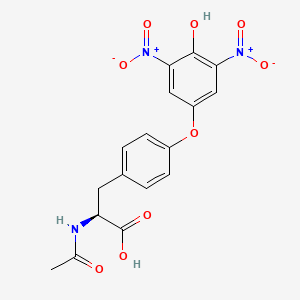
3',5'-Dinitro-N-acetyl-L-thyronine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-Dinitro-N-acetyl-L-thyronine is a synthetic derivative of L-tyrosine, characterized by the presence of nitro groups at the 3’ and 5’ positions and an acetyl group attached to the nitrogen atom. This compound has a molecular formula of C17H15N3O9 and a molecular weight of 405.32 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dinitro-N-acetyl-L-thyronine typically involves the nitration of N-acetyl-L-tyrosine. The process begins with the acetylation of L-tyrosine to form N-acetyl-L-tyrosine. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3’ and 5’ positions of the aromatic ring .
Industrial Production Methods
Industrial production of 3’,5’-Dinitro-N-acetyl-L-thyronine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dinitro-N-acetyl-L-thyronine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3’,5’-diamino-N-acetyl-L-thyronine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3’,5’-Dinitro-N-acetyl-L-thyronine has several scientific research applications:
Chemistry: Used as a model compound to study nitration and acetylation reactions.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic applications, including its role as a thyroid hormone analog.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3’,5’-Dinitro-N-acetyl-L-thyronine involves its interaction with specific molecular targets and pathways. It binds to transthyretin, a transport protein, and affects its function. The nitro groups and acetyl moiety play a crucial role in its binding affinity and specificity . The compound can modulate the activity of enzymes and receptors involved in metabolic processes, leading to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Similar Compounds
3’,5’-Dinitro-L-tyrosine: Lacks the acetyl group but has similar nitro substitutions.
N-acetyl-L-tyrosine: Lacks the nitro groups but has the acetyl group.
3’,5’-Diamino-N-acetyl-L-thyronine: Formed by the reduction of 3’,5’-Dinitro-N-acetyl-L-thyronine.
Uniqueness
3’,5’-Dinitro-N-acetyl-L-thyronine is unique due to the presence of both nitro groups and an acetyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and binding affinity to specific molecular targets, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C17H15N3O9 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-[4-(4-hydroxy-3,5-dinitrophenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C17H15N3O9/c1-9(21)18-13(17(23)24)6-10-2-4-11(5-3-10)29-12-7-14(19(25)26)16(22)15(8-12)20(27)28/h2-5,7-8,13,22H,6H2,1H3,(H,18,21)(H,23,24)/t13-/m0/s1 |
InChI Key |
VZSQTOXQXPKQJX-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Tosyl-D-prolinyl]amino-ethanethiol](/img/structure/B10759992.png)
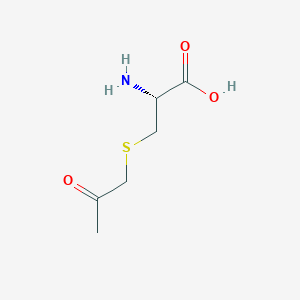

![[4-(3-Benzyl-4-hydroxybenzyl)-3,5-dimethylphenoxy]acetic acid](/img/structure/B10760001.png)
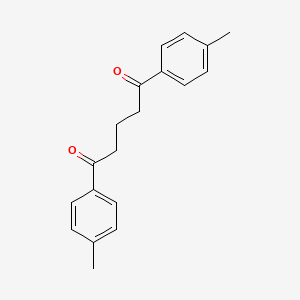
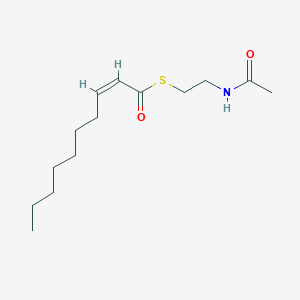

![N-{(2R)-2-Hydroxy-2-[(8S,11S)-8-isopropyl-6,9-dioxo-2-oxa-7,10-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-11-YL]ethyl}-N-isopentylbenzenesulfonamide](/img/structure/B10760038.png)

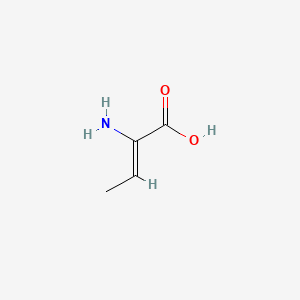
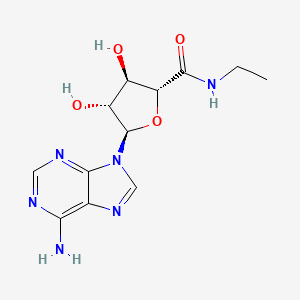
![4-Carbamoyl-4-{[6-(difluoro-phosphono-methyl)-naphthalene-2-carbonyl]-amino}-butyric acid](/img/structure/B10760066.png)
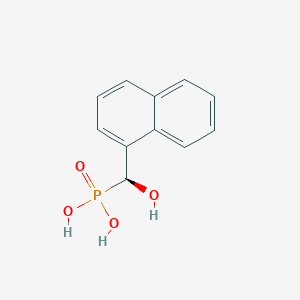
![4-((3R,4S,5R)-4-Amino-3,5-dihydroxy-hex-1-ynyl)-5-fluoro-3-[1-(3-methoxy-1H-pyrrol-2-YL)-meth-(Z)-ylidene]-1,3-dihydro-indol-2-one](/img/structure/B10760090.png)
